molecular formula C34H35NO3 B12046460 2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

Cat. No.: B12046460
M. Wt: 505.6 g/mol
InChI Key: DEBYLJCAVPJKKU-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the phenylethyl and propylcyclohexyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

    Industry: Used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Carboxylates: Compounds with similar quinoline core structures and carboxylate functional groups.

    Phenylethyl Derivatives: Compounds containing the phenylethyl group, known for their biological activity.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups, often used in medicinal chemistry for their stability and lipophilicity.

Uniqueness

2-OXO-2-PHENYLETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)-4-QUINOLINECARBOXYLATE is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C34H35NO3

Molecular Weight

505.6 g/mol

IUPAC Name

phenacyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C34H35NO3/c1-3-7-24-11-13-25(14-12-24)26-15-17-27(18-16-26)32-21-30(29-20-23(2)10-19-31(29)35-32)34(37)38-22-33(36)28-8-5-4-6-9-28/h4-6,8-10,15-21,24-25H,3,7,11-14,22H2,1-2H3

InChI Key

DEBYLJCAVPJKKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=CC=C5

Origin of Product

United States

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